1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The morpholino group and sulfonyl phenyl group attached to this core contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: The pyrrolo[3,4-d]pyrimidine core can be synthesized by the reaction of a 1,3-dicarbonyl compound with a nitrogen-containing fragment.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Sulfonylation: The sulfonyl phenyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Signal Transduction Pathways: It may interfere with signal transduction pathways involved in cell growth and proliferation, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can be compared with other similar compounds, such as:
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit various biological activities, such as antimicrobial and kinase inhibitory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino and sulfonyl phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLELXFZSMQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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